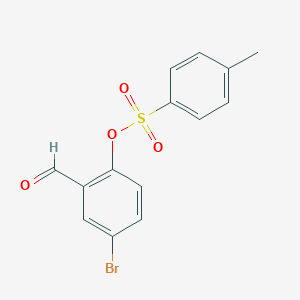
2-Bromo-4-formylphenyl 4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-formylphenyl 4-methoxybenzenesulfonate is an organic compound with the molecular formula C14H11BrO5S. This compound is characterized by the presence of a bromo group, a formyl group, and a methoxybenzenesulfonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formylphenyl 4-methoxybenzenesulfonate typically involves the following steps:
Formylation: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.
Sulfonation: The methoxybenzenesulfonate group can be introduced through sulfonation reactions using sulfonating agents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, formylation, and sulfonation processes, optimized for high yield and purity. These processes are typically carried out in controlled environments to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-formylphenyl 4-methoxybenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Coupling Reactions: Products include biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-4-formylphenyl 4-methoxybenzenesulfonate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in coupling reactions to form biaryl compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-formylphenyl 4-methoxybenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The bromo group acts as a leaving group in substitution reactions, while the formyl group can undergo nucleophilic addition reactions. The sulfonate group enhances the compound’s solubility and reactivity in polar solvents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-methylphenol
- 2-Bromo-4-methoxybenzaldehyde
- 2-Bromo-4-fluorobenzenesulfonyl chloride
Uniqueness
2-Bromo-4-formylphenyl 4-methoxybenzenesulfonate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions. The presence of the bromo, formyl, and methoxybenzenesulfonate groups allows for diverse reactivity and applications in different fields of research and industry.
Propriétés
IUPAC Name |
(2-bromo-4-formylphenyl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO5S/c1-19-11-3-5-12(6-4-11)21(17,18)20-14-7-2-10(9-16)8-13(14)15/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPGUZOMOOFBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B475572.png)








![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B475854.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B475858.png)
![ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B475859.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B475862.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B475863.png)
